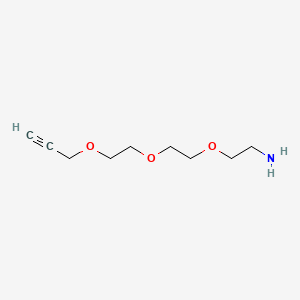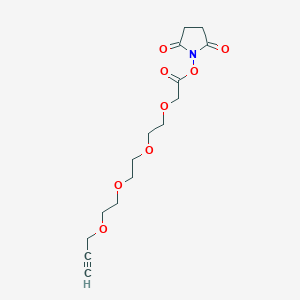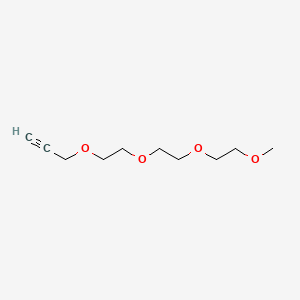![molecular formula C24H25ClN6O4S B610313 8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1092351-10-4](/img/structure/B610313.png)
8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a piperazine moiety, which is a common feature in many pharmaceutical drugs . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the piperazine ring and other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of piperazine derivatives include their crystalline form and their melting points .科学的研究の応用
Antiasthmatic Activity : Derivatives of tetrahydro-1H-purine-2,6-dione, similar to the compound , have been synthesized and evaluated for antiasthmatic activity. These derivatives exhibit significant pulmonary vasodilator activity, indicating their potential use as anti-asthmatic agents (Bhatia et al., 2016).
Adenosine A2B Receptor Antagonists : A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are structurally related to the compound, have been developed as potent adenosine A2B receptor antagonists. These antagonists display subnanomolar affinity and high selectivity, suggesting their potential in therapeutic applications (Borrmann et al., 2009).
Antihistaminic Activity : Certain derivatives of tetrahydro-1H-purine-2,6-dione have shown promising antihistaminic activity. These compounds effectively inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential use in antihistaminic therapy (Pascal et al., 1985).
Cardiovascular Activity : Some derivatives of tetrahydro-1H-purine-2,6-dione have been tested for cardiovascular activity, demonstrating prophylactic antiarrhythmic and hypotensive effects. These compounds also exhibit weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Herbicidal Activity : Novel derivatives of piperazine-2,6-diones have been synthesized and tested for herbicidal activity. One compound, in particular, displayed significant herbicidal efficacy (Li et al., 2005).
Psychotropic Potential : Derivatives of purine-2,6-dione have been evaluated for their potential as psychotropic agents, specifically targeting serotonin receptors. Some compounds have shown antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).
作用機序
Target of Action
The primary target of PSB 603 is the adenosine A2B receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B subtype is present in a wide spectrum of tissues, especially on cells of the immune system .
Mode of Action
PSB 603 acts as an antagonist to the adenosine A2B receptor . It binds to these receptors with high affinity and selectivity, exhibiting little affinity toward A1, A2A, or A3 adenosine receptors . This binding inhibits the action of adenosine on the A2B receptor, thereby modulating the receptor’s activity .
Biochemical Pathways
The antagonistic action of PSB 603 on the adenosine A2B receptor affects various biochemical pathways. One key pathway is the cyclic AMP (cAMP) pathway . The A2B receptor is known to mediate cAMP accumulation . By blocking the A2B receptor, PSB 603 can influence the levels of cAMP within the cell .
Pharmacokinetics
For instance, PSB 603 administered at a dose of 5 mg/kg body weight intraperitoneally significantly reduced inflammation in experimental models .
Result of Action
The antagonistic action of PSB 603 on the adenosine A2B receptor has several effects at the molecular and cellular level. It has been shown to have anti-inflammatory activity in mice . Additionally, PSB 603 is known to modify cellular metabolism and enhance cellular sensitivity for chemotherapy . It is recognized to possess anticancer action, which has been studied in colorectal cancer .
将来の方向性
特性
IUPAC Name |
8-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCTHHFOHMNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092351-10-4 |
Source


|
| Record name | 8-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary molecular target of PSB603?
A1: PSB603 acts as a potent and selective antagonist of the adenosine A2B receptor (ADORA2B). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PSB603 interact with ADORA2B?
A2: PSB603 binds to ADORA2B and blocks its activation by adenosine. This interaction prevents the downstream signaling cascade typically initiated by adenosine binding. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of PSB603-mediated ADORA2B antagonism?
A3: PSB603-mediated ADORA2B antagonism has been observed to:
- Inhibit tumor growth and metastasis by suppressing the induction of regulatory T cells (Tregs). [, ]
- Reduce obesity and improve lipid profiles in mice fed a high-fat diet. []
- Enhance radiosensitivity in mouse melanoma cells. []
- Attenuate prostate cancer cell proliferation. []
- Promote myogenic differentiation of myoblastic C2C12 cells. []
- Reduce synaptic failure and neuronal death induced by oxygen and glucose deprivation in rat hippocampus. []
- Alter immune cell composition and enhance IL-6 formation in the ischemic heart. []
- Reduce osteoclast-mediated bone resorption in hypoxic microenvironments. []
Q4: What is the molecular formula and weight of PSB603?
A4: The molecular formula of PSB603 is C24H27ClN6O5S, and its molecular weight is 531.03 g/mol. [, ]
Q5: How does the structure of PSB603 contribute to its high affinity and selectivity for ADORA2B?
A5: Specific structural features of PSB603, such as the 1-propyl group and the 4-chlorophenylpiperazine moiety, have been shown to contribute to its high binding affinity and selectivity for ADORA2B over other adenosine receptor subtypes. [, ]
Q6: Have any structure-activity relationship studies been conducted with PSB603 analogs?
A6: Yes, research has explored modifications to the PSB603 structure, revealing that alterations to the alkyl chain length and substituents on the piperazine ring can significantly impact its binding affinity, selectivity, and antagonistic activity. []
Q7: What in vitro models have been used to study the effects of PSB603?
A7: Various in vitro models, including:
- Jurkat T cells []
- B16 melanoma cells [, , ]
- 22Rv1 human prostate cancer cells []
- Human primary bone marrow stromal cells []
- Rat L6 skeletal muscle cells [, , , ]
- Human ovarian cancer cells [, , ]
Q8: What in vivo models have been used to evaluate the therapeutic potential of PSB603?
A8: Animal models, particularly mouse models, have been employed to investigate the effects of PSB603 in various contexts, including:
- Tumor growth and metastasis models using B16 melanoma cells [, ]
- Diet-induced obesity models []
- Models of myocardial infarction [, ]
- Models of schizophrenia []
Q9: What are the key findings from these in vivo studies?
A9: In vivo studies have demonstrated that PSB603:
- Suppresses tumor growth and metastasis by inhibiting Treg induction [, ]
- Reduces obesity and improves metabolic parameters in mice fed a high-fat diet []
- Shows promise in enhancing the efficacy of radiotherapy in melanoma models []
- Influences immune cell populations and cytokine production in the context of myocardial infarction []
Q10: What analytical methods are commonly used to characterize and quantify PSB603?
A10: Researchers commonly employ techniques like radioligand binding assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) for the characterization and quantification of PSB603. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














